alpha-Ribazole
Overview
Description
Alpha-Ribazole is an organic compound belonging to the class of benzimidazole ribonucleosides and ribonucleotides. It is a nucleoside with a structure that consists of an imidazole moiety of benzimidazole N-linked to a ribose. This compound plays a crucial role in the biosynthesis of cobalamin (vitamin B12), particularly in the formation of the nucleotide loop of cobalamin .
Preparation Methods
Alpha-Ribazole is not commercially available and is typically prepared through the alkaline hydrolysis of vitamin B12. The process involves the following steps :
Alkaline Hydrolysis: Vitamin B12 is subjected to alkaline hydrolysis using sodium hydroxide at 100°C for 15 minutes.
Purification: The hydrolyzed product is purified using chromatographic techniques to isolate this compound.
Enzymatic Treatment: The purified product is treated with phosphatase at 37°C and pH 8 for 16 hours to obtain this compound.
Chemical Reactions Analysis
Alpha-Ribazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where the benzimidazole moiety is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Alpha-Ribazole has several scientific research applications, including:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: this compound is crucial in the biosynthesis of cobalamin, which is essential for various biological processes.
Medicine: It is used in the study of vitamin B12 metabolism and its role in human health.
Industry: This compound is used in the production of vitamin B12 supplements and fortified foods.
Mechanism of Action
Alpha-Ribazole exerts its effects by participating in the biosynthesis of cobalamin. It acts as a precursor in the formation of the nucleotide loop of cobalamin. The enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase catalyzes the synthesis of this compound-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . This reaction is crucial for the proper assembly of cobalamin, which is essential for various enzymatic reactions in the body.
Comparison with Similar Compounds
Alpha-Ribazole is unique due to its role in the biosynthesis of cobalamin. Similar compounds include:
Beta-Ribazole: Another ribonucleoside with a similar structure but different biological activity.
Alpha-Adenosine: A nucleoside analog that shares structural similarities with this compound but has different enzymatic functions.
5,6-Dimethylbenzimidazole: A precursor in the biosynthesis of this compound and other benzimidazole derivatives.
This compound stands out due to its specific role in cobalamin biosynthesis, making it a critical compound in the study of vitamin B12 metabolism and its applications in health and industry.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRUKOJSWOKCPP-SYQHCUMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030606 | |
Record name | alpha-Ribazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-13-8 | |
Record name | α-Ribazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ribazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ribazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-RIBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENA499945F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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